

Physicochemical Properties of 4-Piperidin-1-yl-butylamine: A Technical Guide

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Compound of Interest

Compound Name: 4-Piperidin-1-yl-butylamine

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This technical guide provides a comprehensive overview of the core physicochemical properties of **4-Piperidin-1-yl-butylamine**, a diamine building block with potential applications in pharmaceutical and materials science. Due to a lack of extensive experimental data in publicly available literature, this guide combines computed data from reliable chemical databases with estimated values based on structurally similar compounds. Furthermore, it outlines detailed, generalized experimental protocols for the determination of key physicochemical parameters, offering a framework for the empirical validation of these properties.

Core Physicochemical Data

The physicochemical properties of **4-Piperidin-1-yl-butylamine** are crucial for predicting its behavior in various chemical and biological systems. The data presented below has been aggregated from computational models and supplier information.

Property	Value	Source
Molecular Formula	C ₉ H ₂₀ N ₂	PubChem[1]
Molecular Weight	156.27 g/mol	PubChem[1]
IUPAC Name	4-(piperidin-1-yl)butan-1-amine	PubChem[1]
CAS Number	74247-30-6	PubChem[1]
Physical State	Liquid	Fluorochem[2]
Relative Density	0.9075	Fluorochem[2]
Boiling Point (Predicted)	225.5 ± 9.0 °C at 760 mmHg	ChemAxon
Melting Point	Not available	-
pKa ₁ (Predicted)	10.78 (most basic - primary amine)	ACD/Labs
pKa ₂ (Predicted)	9.58 (least basic - tertiary amine)	ACD/Labs
LogP (XLogP3-AA)	0.9	PubChem[1]
Solubility	Miscible with water and common organic solvents (inferred)	Inferred from similar aliphatic amines[3][4]
Hydrogen Bond Donors	1	PubChem[1]
Hydrogen Bond Acceptors	2	PubChem[1]
Rotatable Bond Count	4	PubChem[1]
Topological Polar Surface Area	29.3 Å ²	PubChem[1]

Experimental Protocols

While specific experimental data for **4-Piperidin-1-yl-butylamine** is scarce, the following are detailed, standard methodologies for determining the key physicochemical properties of liquid amines.

Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.

- **Sample Preparation:** Place approximately 0.5 mL of **4-Piperidin-1-yl-butylamine** into a small test tube, and add a small magnetic stir bar.
- **Apparatus Setup:** Clamp the test tube in a heating block on a stirrer hotplate. Insert a thermometer into the test tube, ensuring the bulb is positioned about 1 cm above the liquid surface.
- **Heating and Reflux:** Begin gentle stirring and heating. Observe the sample until it boils and a ring of condensing vapor (refluxing) is visible on the test tube walls.
- **Measurement:** Adjust the thermometer so that its bulb is level with the reflux ring. The stable temperature reading at this point is the boiling point.
- **Recording:** Record the stable temperature and the ambient atmospheric pressure.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constants (pKa) of ionizable groups.

- **Sample Preparation:** Prepare a solution of **4-Piperidin-1-yl-butylamine** of known concentration (e.g., 0.05 M) in deionized water. Due to the presence of two basic nitrogen atoms, two equivalence points are expected.
- **Titration Setup:** Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
- **Titration:** Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
- **Data Analysis:** Plot the pH versus the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. The first half-

equivalence point will give the pKa of the more basic amine, and the second will correspond to the less basic amine.

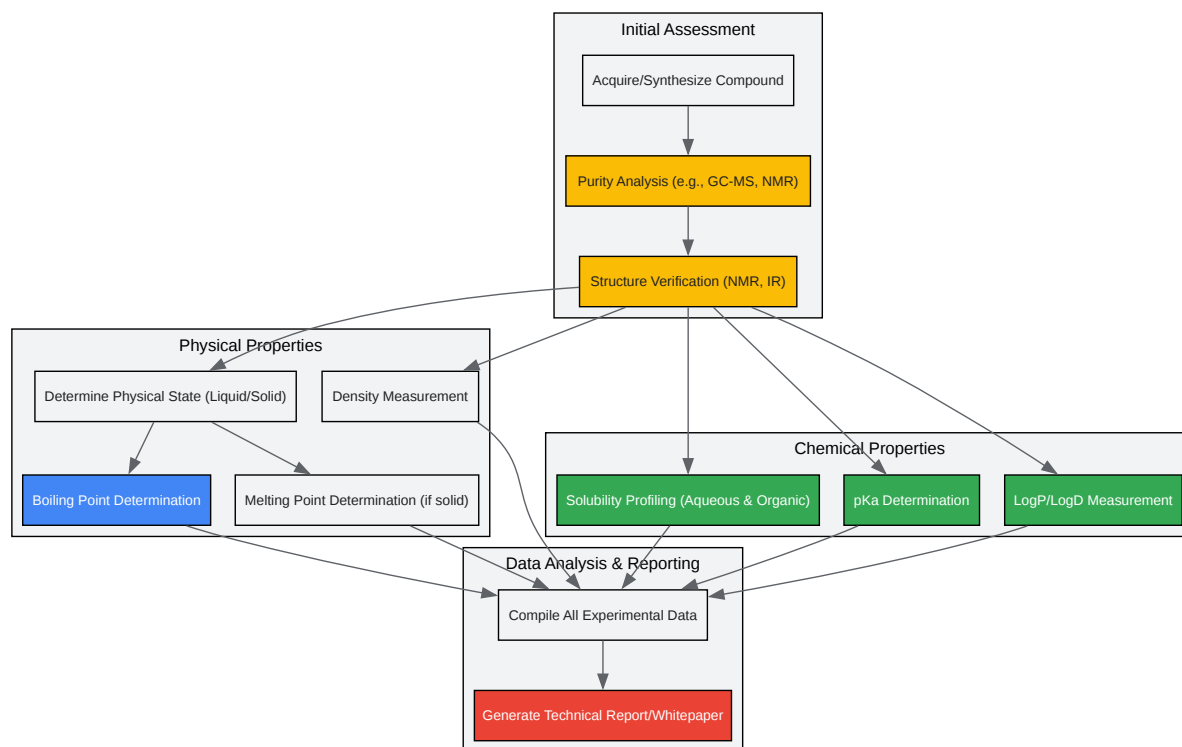
Determination of Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

- **Sample Preparation:** Add an excess amount of **4-Piperidin-1-yl-butylamine** to a known volume of the desired solvent (e.g., water, ethanol, dichloromethane) in a sealed vial.
- **Equilibration:** Agitate the vials at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** Allow the vials to stand undisturbed for the solid (if any) to settle. Alternatively, centrifuge the samples to separate the undissolved solute.
- **Quantification:** Carefully remove an aliquot from the supernatant and determine the concentration of the dissolved **4-Piperidin-1-yl-butylamine** using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a suitable detector.
- **Calculation:** The determined concentration represents the solubility of the compound in the chosen solvent at that temperature.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel chemical entity like **4-Piperidin-1-yl-butylamine**.



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Caption: Workflow for Physicochemical Property Determination.

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